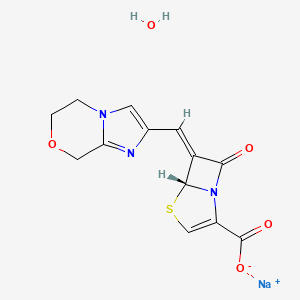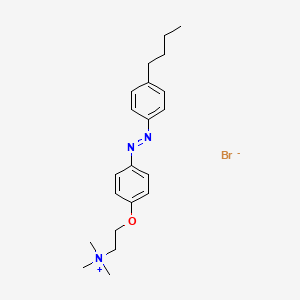
DBCO-PEG4-HyNic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG4-HyNic is a heterobifunctional linker that combines a dibenzocyclooctyne (DBCO) moiety for click chemistry and a hydrazinonicotinamide (HyNic) moiety for aldehyde conjugation. This compound is widely used in bioconjugation applications due to its high reactivity and specificity. The DBCO group is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, while the HyNic group is used for conjugation with aldehydes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-HyNic typically involves the following steps:
Synthesis of DBCO: The dibenzocyclooctyne moiety is synthesized through a series of organic reactions, including cyclization and functional group modifications.
Attachment of PEG4: The polyethylene glycol (PEG) spacer is introduced to enhance solubility and reduce steric hindrance.
Incorporation of HyNic: The hydrazinonicotinamide moiety is attached to the PEG spacer through a coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in reactors with precise temperature and pressure control.
Purification: Using techniques such as chromatography to isolate the desired product.
Quality control: Ensuring the final product meets the required specifications for bioconjugation applications.
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG4-HyNic undergoes several types of chemical reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azides to form stable triazole linkages.
Aldehyde Conjugation: The HyNic group reacts with aldehydes to form hydrazone bonds.
Common Reagents and Conditions
SPAAC Reaction: Typically performed in aqueous buffer solutions at room temperature without the need for a catalyst.
Aldehyde Conjugation: Conducted in the presence of aldehyde-containing molecules under mild conditions.
Major Products
Triazole Linkages: Formed from the SPAAC reaction between DBCO and azides.
Hydrazone Bonds: Resulting from the reaction between HyNic and aldehydes.
Scientific Research Applications
DBCO-PEG4-HyNic is extensively used in various scientific research fields:
Chemistry: Utilized in click chemistry for the synthesis of complex molecules.
Biology: Employed in the labeling and tracking of biomolecules.
Medicine: Used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of bioconjugates for diagnostic and therapeutic purposes.
Mechanism of Action
The mechanism of action of DBCO-PEG4-HyNic involves:
DBCO Moiety: Undergoes SPAAC reactions with azides, forming stable triazole linkages.
HyNic Moiety: Reacts with aldehydes to form hydrazone bonds, enabling the conjugation of biomolecules.
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of HyNic, used for amine conjugation.
DBCO-PEG4-Maleimide: Features a maleimide group for thiol conjugation.
DBCO-PEG4-Azide: Has an azide group for further click chemistry reactions.
Uniqueness
DBCO-PEG4-HyNic is unique due to its dual functionality, allowing for both SPAAC and aldehyde conjugation reactions. This versatility makes it a valuable tool in bioconjugation applications.
Properties
Molecular Formula |
C38H46N6O7 |
|---|---|
Molecular Weight |
698.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C38H46N6O7/c1-29(2)42-43-35-14-13-32(27-41-35)38(47)40-18-20-49-22-24-51-26-25-50-23-21-48-19-16-36(45)39-17-15-37(46)44-28-33-9-4-3-7-30(33)11-12-31-8-5-6-10-34(31)44/h3-10,13-14,27H,15-26,28H2,1-2H3,(H,39,45)(H,40,47)(H,41,43) |
InChI Key |
RNFTZVOJVGNSOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)


![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)




![2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B11930738.png)

![heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate](/img/structure/B11930756.png)

![Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B11930764.png)

